tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
CAS No.: 199105-03-8
Cat. No.: VC21316033
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199105-03-8 |
---|---|
Molecular Formula | C16H24N2O2 |
Molecular Weight | 276.37 g/mol |
IUPAC Name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 |
Standard InChI Key | BSLRAYZVIBFRQQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N |
Introduction
Chemical Structure and Properties
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate has a molecular formula of C16H24N2O2 with a molecular weight of 276.38 g/mol. This compound features a piperidine ring with a 2-aminophenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
The structural characteristics of this compound can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C16H24N2O2 |
Molecular Weight | 276.38 g/mol |
CAS Number | 199105-03-8 |
InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N |
LogP (Octanol-Water) | 3.5 (estimated) |
The compound's structure includes several key functional groups that influence its chemical behavior:
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A piperidine ring core structure
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A primary amine group on the phenyl ring
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A tert-butyloxycarbonyl (Boc) protecting group
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A direct connection between the piperidine and phenyl rings at the 4-position
These structural elements contribute to the compound's reactivity, solubility profile, and potential for further functionalization.
Synthesis Methods
The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate typically follows established organic chemistry methodologies. The primary synthetic route involves the reaction of 4-(2-aminophenyl)piperidine with tert-butyl chloroformate (Boc anhydride) under basic conditions.
The general synthetic pathway can be described as follows:
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Preparation of the 4-(2-aminophenyl)piperidine precursor
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Protection of the piperidine nitrogen with a Boc group using tert-butyl chloroformate
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Purification of the final product
The reaction is typically carried out in dichloromethane as the solvent, with triethylamine serving as a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature until the reaction reaches completion.
For large-scale or industrial production, optimized conditions may be employed to enhance yield and purity. These may include:
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Automated reactor systems
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Continuous flow chemistry techniques
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Alternative solvent systems for improved efficiency and reduced environmental impact
Chemical Reactions
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate can undergo various chemical transformations due to its reactive functional groups. The primary amino group on the phenyl ring is particularly important for further functionalization.
Oxidation Reactions
The amino group can be oxidized to form nitro derivatives using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically proceed under controlled conditions to prevent over-oxidation or degradation of other parts of the molecule.
Reduction Reactions
Although the compound already contains a primary amine, reduction reactions may be employed to modify other functional groups introduced in subsequent reactions. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The primary amine can participate in various substitution reactions to form more complex derivatives. These reactions may involve:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Coupling reactions to form more complex structures
The tert-butyl group can also be substituted with other functional groups under appropriate conditions, often requiring catalysts such as palladium on carbon and suitable solvents like ethanol or methanol.
Scientific Research Applications
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Applications in Chemistry
In chemical research, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its utility stems from:
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The presence of the reactive primary amine group that can be further functionalized
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The Boc-protected piperidine ring that allows for selective reactions
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The potential for stereoselective transformations at the piperidine 4-position
These features make it an important intermediate in the development of complex molecular frameworks and in exploring new chemical transformation methodologies.
Applications in Biology
In biological research, tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its derivatives have been investigated for their potential interactions with various biological targets. Research has demonstrated:
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Potential as a starting material for developing enzyme inhibitors, particularly those targeting neurological pathways
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Investigation for binding affinity to receptors in the central nervous system, such as dopamine and serotonin receptors
These properties make the compound valuable in understanding structure-activity relationships and receptor-ligand interactions.
Applications in Medicine
The medicinal applications of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate are primarily focused on its role as a precursor in pharmaceutical development:
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It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders
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Its structural features suggest significant interactions with biological receptors, making it a candidate for drug development
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Modifications to its structure can lead to compounds with enhanced biological activity
Comparative Analysis with Similar Compounds
To better understand the unique properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, it is valuable to compare it with structurally related compounds. Two such compounds are:
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tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate (C16H25N3O2, MW: 291.39)
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tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate (C17H26N2O2, MW: 290.4)
The following table presents a comparative analysis of these compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Impact on Properties |
---|---|---|---|---|
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | 276.38 g/mol | Direct phenyl-piperidine connection | Base compound |
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | C16H25N3O2 | 291.39 g/mol | NH linker between phenyl and piperidine | Increased hydrogen bonding capacity; potentially higher water solubility |
tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate | C17H26N2O2 | 290.4 g/mol | CH2 linker between phenyl and piperidine | Greater conformational flexibility; altered binding profile |
The placement of the amino group on the phenyl ring of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate significantly influences its reactivity and interactions with other molecules compared to similar compounds. This structural feature results in distinct chemical and biological properties that merit exploration in various research contexts.
Biological Activity
The biological activity of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate stems from its structural features, which facilitate interactions with various biological targets.
Receptor Interactions
The piperidine moiety in this compound is known to interact with various receptors in the central nervous system. The 4-position substitution pattern provides a specific three-dimensional orientation that can influence receptor binding profiles. Additionally, the primary amine on the phenyl ring can participate in hydrogen bonding interactions with receptor binding sites.
Enzyme Inhibition
Research has indicated potential enzyme inhibitory activities for derivatives of this compound. The specific three-dimensional arrangement of functional groups allows for interactions with enzyme active sites, potentially modulating enzymatic activities involved in various biological processes.
Structure-Activity Relationships
Studies examining the structure-activity relationships of this compound and its derivatives have provided valuable insights into the molecular features essential for biological activity:
Structural Feature | Potential Contribution to Activity |
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Piperidine ring | Provides rigid scaffold and potential binding to neurotransmitter receptors |
2-aminophenyl group | Offers hydrogen bonding capability and aromatic interactions |
Position of amino group | Influences directional hydrogen bonding and electronic properties |
Boc protecting group | Modulates lipophilicity and may interact with hydrophobic binding pockets |
These structure-activity relationships guide the rational design of more potent and selective derivatives for specific biological targets.
Research Case Studies
Several research studies have explored the applications and properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its derivatives.
Drug Development Applications
Research has focused on synthesizing derivatives of this compound to create compounds that exhibit selective inhibition of certain enzymes involved in neurodegenerative diseases. These derivatives have shown promising results in binding affinity assays against target receptors, suggesting potential therapeutic applications.
Enzyme Inhibition Studies
Studies examining the compound's role as an enzyme inhibitor have highlighted its effectiveness against specific targets related to metabolic pathways. Research findings indicate that modifications to the piperidine ring could enhance inhibitory potency, creating new opportunities for drug candidate development.
Mechanism of Action Investigations
Investigations into the mechanism of action have revealed that the compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use, with the primary amine and piperidine nitrogen playing crucial roles in these interactions.
Future Research Directions
The study of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate continues to evolve, with several promising research directions:
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Development of more selective derivatives targeting specific neurological receptors
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Exploration of novel synthetic routes to improve yield and purity
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Investigation of photochemical properties for potential applications in imaging or phototherapy
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Computational studies to predict binding modes and optimize interaction profiles
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Integration into larger molecular scaffolds for targeted drug delivery systems
These research directions could significantly expand our understanding of this compound and enhance its utility in various scientific and medical applications.
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